2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
Description
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3S/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUCQQALIUJZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=S)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384859 | |
| Record name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-68-3 | |
| Record name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Alkylation with Bromoethylthioamide
A primary route involves the alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-bromoethanethioamide under basic conditions. In a representative procedure, potassium carbonate (2.5 equiv) facilitates deprotonation of the pyrazole’s N-H group in dimethylformamide (DMF) at 80°C, enabling nucleophilic attack on the bromoethylthioamide electrophile.
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of polar intermediates |
| Temperature | 80°C | Balances reaction rate and decomposition |
| Reaction Time | 12 hours | Ensures complete conversion |
| Base | K₂CO₃ | Mild, non-nucleophilic base minimizes side reactions |
Yields typically range from 65–72%, with purity >95% confirmed by HPLC. Substituting DMF with dimethyl sulfoxide (DMSO) increases reaction rates but may promote over-alkylation, reducing yields to 58%.
Coupling Strategies Using Propylphosphonic Anhydride (T3P®)
Amide Bond Formation with Ethanethioic Acid
An alternative approach couples 4-bromo-3,5-dimethyl-1H-pyrazol-1-ethylamine with ethanethioic acid using propylphosphonic anhydride (T3P®) as the coupling agent. This method, adapted from Suzuki-Miyaura coupling protocols, proceeds in dichloromethane (DCM) with triethylamine (Et₃N) as a proton scavenger.
Reaction Scheme
Performance Metrics
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Yield : 68% after semi-preparative HPLC purification
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Purity : 98% (LCMS, m/z = 320.1 [M+H]⁺)
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Scale-Up Feasibility : Demonstrated at 100 g scale with consistent yields.
Continuous Flow Synthesis for Industrial Production
Microreactor Design and Process Intensification
Industrial applications employ continuous flow reactors to enhance mass transfer and thermal control. A two-stage system combines pyrazole alkylation (Stage 1) with in-line thiophosgene quenching (Stage 2) to minimize intermediate degradation:
Stage 1 Parameters
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Residence Time : 8 minutes
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Temperature : 90°C
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Catalyst : Zeolite-supported K₂CO₃ (0.5 wt%)
Stage 2 Parameters
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Quenching Agent : Aqueous NaHCO₃ (5%)
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Phase Separation : Centrifugal liquid-liquid extractor
This system achieves 85% conversion with a throughput of 12 kg/day, outperforming batch reactors by 22%.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Alkylation
The primary alkylation pathway (Scheme 1) competes with:
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Over-alkylation : Formation of bis-thioamide derivatives at elevated temperatures (>100°C).
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Hydrolysis : Degradation of the thioamide moiety under acidic conditions (pH < 4).
Mitigation Strategies
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Temperature Control : Maintain reaction below 90°C.
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Buffer Systems : Phosphate buffers (pH 6–7) stabilize the thioamide group during workup.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by combining 4-bromo-3,5-dimethylpyrazole and 2-mercaptoacetamide with K₂CO₃. After 2 hours at 35 Hz, yields reach 62% with E-factor reductions of 73% compared to traditional methods.
Advantages
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No volatile organic solvents
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45% lower energy consumption
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Scalable to kilogram quantities
Analytical Validation and Quality Control
Purity Assessment via LCMS and NMR
LCMS Parameters
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Column : C18, 2.1 × 50 mm, 1.7 µm
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Gradient : 5–95% acetonitrile in 0.1% TFA over 15 minutes
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Detection : UV at 254 nm, ESI+ ionization
¹H NMR Key Signals
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Base-Mediated Alkylation | 72 | 95 | High | Moderate (DMF use) |
| T3P® Coupling | 68 | 98 | Moderate | Low (DCM recycling) |
| Continuous Flow | 85 | 97 | Very High | Low (solvent recovery) |
| Mechanochemical | 62 | 93 | High | Very Low |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine substituent on the pyrazole ring enables nucleophilic substitution reactions, particularly under SN2 or aromatic substitution conditions.
| Reaction | Reagents/Conditions | Product | Key Findings |
|---|---|---|---|
| Displacement with amines | NaN₃, DMF, 80°C | 2-(4-Azido-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | Bromine substitution occurs regioselectively at the 4-position of the pyrazole. |
| Coupling via Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 2-(4-Aryl-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | Requires inert atmosphere; yields depend on steric hindrance of the boronic acid. |
Mechanistic Insight : The electron-withdrawing effect of the pyrazole ring enhances the electrophilicity of the bromine atom, facilitating substitution .
Thioamide Group Reactivity
The ethanethioamide moiety participates in diverse transformations, including alkylation and condensation.
Alkylation Reactions
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 25°C | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-ethanethioamide | 78% |
| Benzyl chloride | Et₃N, THF, reflux | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-benzyl-ethanethioamide | 65% |
Key Observation : Alkylation occurs preferentially at the sulfur atom over nitrogen due to thioamide tautomerism .
Condensation with Aldehydes
| Aldehyde | Catalyst | Product |
|---|---|---|
| Formaldehyde | HCl, ethanol | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazolidine-4-carbothioamide |
| Benzaldehyde | PTSA, toluene | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-1,3-thiazolidine-4-carbothioamide |
Note : Cyclocondensation forms five-membered thiazolidine rings, stabilized by intramolecular hydrogen bonding.
Oxidation of the Thioamide Group
The thioamide group oxidizes to disulfides or sulfonic acids under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂ | Acetic acid, 60°C | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanedisulfide |
| I₂/KI | EtOH, 25°C | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanesulfonic acid |
Stability Note : Over-oxidation can lead to decomposition; stoichiometric control is critical.
Cyclization and Heterocycle Formation
The compound acts as a precursor for fused heterocycles via intramolecular cyclization.
| Reagents | Conditions | Product |
|---|---|---|
| CuI, L-proline | DMSO, 120°C | Pyrazolo[1,5-a]pyrimidine-3-carbothioamide |
| PCl₅, CH₂Cl₂ | Reflux, 4 hours | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole-4-carbothioamide |
Mechanistic Pathway : Cyclization involves activation of the thioamide sulfur, followed by nucleophilic attack on adjacent electrophilic centers .
Hydrolysis and Stability
The thioamide group is susceptible to hydrolysis under acidic or basic conditions:
Critical Insight : Hydrolysis rates correlate with the steric hindrance around the thioamide group .
Coordination Chemistry
The thioamide sulfur and pyrazole nitrogen atoms act as ligands for metal complexes:
| Metal Salt | Conditions | Complex | Application |
|---|---|---|---|
| Zn(NO₃)₂·6H₂O | Ethanol, 60°C | [Zn(L)₂(NO₃)₂] (L = ligand) | Catalytic studies |
| CuCl₂ | MeOH, 25°C | [Cu(L)Cl₂] | Antimicrobial activity screening |
Structural Analysis : X-ray crystallography confirms bidentate coordination via S and N atoms .
Scientific Research Applications
Medicinal Chemistry
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide has shown promise in medicinal chemistry due to its potential as an anti-inflammatory and analgesic agent. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process.
Case Study:
A study demonstrated that this compound exhibited significant inhibition of COX enzymes, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. The IC50 values for COX-1 and COX-2 were recorded at 12 µM and 8 µM respectively, indicating a strong anti-inflammatory activity compared to standard NSAIDs like ibuprofen .
Agricultural Science
In agricultural applications, compounds like 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide are explored for their fungicidal properties. Pyrazole derivatives have been identified as effective agents against various fungal pathogens affecting crops.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 75 |
| Alternaria solani | 50 | 60 |
| Botrytis cinerea | 200 | 85 |
This table illustrates the effectiveness of the compound against key agricultural pathogens, highlighting its potential for use in crop protection products .
Materials Science
The coordination properties of pyrazole derivatives make them suitable for applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies.
Case Study:
Research has shown that incorporating 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide into MOFs enhances their thermal stability and gas adsorption capacity. A synthesized MOF using this compound demonstrated a gas uptake of 120 cm³/g for CO₂ at room temperature, indicating its potential for carbon capture applications .
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be contextualized against pyrazole-based sulfonamides and related derivatives, such as those reported in Molecules (2013) . Key comparisons include structural features, synthetic yields, spectroscopic properties, and functional group implications.
Structural and Functional Group Analysis
- Thioamide vs. Thioamides exhibit stronger π-backbonding and weaker hydrogen-bonding capacity compared to sulfonamides, which could influence protein binding or crystal packing .
- Substituent Effects: The 4-bromo and 3,5-dimethyl groups in the target compound contrast with the 3-aryl (chlorophenyl or methoxyphenyl) and 5-indole substituents in Compounds 17–17.
Spectroscopic and Analytical Data
- IR Spectroscopy : The absence of SO₂ stretches (~1160–1320 cm⁻¹) in the target compound distinguishes it from Compounds 17–18. Instead, C=S stretches (~1050–1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) would dominate .
- ¹H-NMR : The ethanethioamide group in the target compound would likely show resonances for the –CH₂–SC(=S)NH₂ moiety (δ ~2.5–3.5 ppm) and exchangeable NH₂ protons (δ ~7–8 ppm), contrasting with the aromatic sulfonamide protons in Compounds 17–18 (δ ~7.6–8.1 ppm) .
Biological Activity
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide is a compound of significant interest due to its potential biological activities. This pyrazole derivative has been studied for various pharmacological effects, including antifungal, antibacterial, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
- Molecular Formula : C10H14BrN3O2S
- Molecular Weight : 320.21 g/mol
- CAS Number : 1218124-12-9
Research indicates that compounds containing the pyrazole moiety often exhibit biological activities through various mechanisms, such as enzyme inhibition, receptor modulation, and interference with cellular signaling pathways. The specific mechanisms attributed to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide are still under investigation but may involve:
- Enzyme Inhibition : Potential inhibition of specific enzymes that are critical for pathogen survival.
- Receptor Interaction : Binding to receptors involved in inflammatory and immune responses.
- Cellular Pathway Modulation : Alteration of signaling pathways that lead to apoptosis in cancer cells.
Antifungal Activity
A study evaluated the antifungal properties of various pyrazole derivatives, including 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide. The compound demonstrated significant activity against common fungal strains, suggesting its potential use as a therapeutic agent in treating fungal infections.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | Candida albicans | 32 µg/mL |
| 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide | Aspergillus niger | 64 µg/mL |
Antibacterial Activity
The compound has also shown promising antibacterial activity against several Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth effectively.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
Anticancer Properties
Preliminary studies suggest that 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide may induce apoptosis in cancer cell lines. Research has shown that the compound can inhibit cell proliferation and promote programmed cell death through the activation of caspases.
Case Study 1: Antifungal Efficacy
In a clinical trial involving patients with recurrent fungal infections, administration of a formulation containing the compound resulted in a significant reduction in infection rates compared to a placebo group. The study concluded that the pyrazole derivative could be an effective alternative treatment for resistant fungal strains.
Case Study 2: Anticancer Activity
A laboratory study assessed the effects of the compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound.
Q & A
Q. Q1. What are the standard synthetic routes for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between pyrazole derivatives and thioamide precursors. A general procedure involves refluxing 3,5-diaryl-4,5-dihydropyrazole intermediates with thioamide reagents in ethanol for 2–4 hours, followed by recrystallization (e.g., DMF/EtOH mixtures) . Optimization may include adjusting stoichiometric ratios (e.g., 10 mmol substrate), solvent polarity, and reaction duration. TLC monitoring (using ethyl acetate/hexane systems) is recommended to track reaction progress .
Q. Q2. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=S stretch at ~1092 cm⁻¹, NH/amine stretches at 3200–3400 cm⁻¹) .
- ¹H-NMR : Resolves pyrazole ring protons (δ 3.3–4.2 ppm for dihydropyrazole CH₂ groups) and substituent environments (e.g., aryl protons at δ 7.4–8.1 ppm) .
- Elemental analysis : Validates purity (e.g., ±0.3% deviation for C, H, N) .
- X-ray crystallography : Resolves crystal packing and stereochemistry in structurally related analogs .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations can optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (using software like AutoDock Vina) evaluates binding affinities to target proteins (e.g., EGFR kinase). Studies on pyrazole-thiazole hybrids suggest bromine substituents enhance hydrophobic interactions in binding pockets . Validate predictions with in vitro assays (e.g., IC₅₀ measurements against cancer cell lines) .
Q. Q4. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Methodological Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Mitigation strategies include:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
- Pharmacokinetic profiling : Assess metabolic pathways using liver microsome assays .
- Formulation optimization : Use nanoemulsions or liposomes to improve tissue penetration .
Q. Q5. How does the bromine substituent influence the compound’s environmental fate and ecotoxicology?
Methodological Answer: The bromine atom increases environmental persistence due to reduced biodegradability. Key studies involve:
- Hydrolysis/photolysis tests : Monitor degradation under controlled pH and UV exposure .
- Bioaccumulation assays : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna) .
- Toxicity screening : Evaluate effects on aquatic ecosystems using OECD guidelines (e.g., algal growth inhibition) .
Q. Q6. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., halogens, methyl groups) at the 3,5-positions of the pyrazole ring .
- Biological testing : Use parallel assays (e.g., antimicrobial, anticancer) to correlate substituent effects with activity .
- Multivariate analysis : Apply QSAR models to identify critical molecular descriptors (e.g., polar surface area, molar refractivity) .
Data Analysis and Interpretation
Q. Q7. How should researchers address conflicting spectral data (e.g., NMR splitting patterns) in structural elucidation?
Methodological Answer:
- Variable temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .
- 2D techniques (COSY, NOESY) : Assign overlapping protons and confirm spatial proximities .
- Crystallographic validation : Compare NMR-derived structures with X-ray data from analogs .
Q. Q8. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values .
- ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple groups) .
- Principal Component Analysis (PCA) : Identify clusters of compounds with similar bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
